![molecular formula C22H15BrFN3O2S B11977967 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a fluorophenylacetamide moiety. Its molecular formula is C24H19BrFN3O2S2, and it has a molecular weight of 544.468 g/mol .
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using thiol reagents.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 4-fluoroaniline to form the desired product.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, leading to the suppression of disease progression.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with a chloro group instead of a fluoro group.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: This compound has the fluorophenyl group attached at a different position.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide: This compound has a chloro and methyl group instead of a fluoro group.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18BrN3O2S
- Molecular Weight : 452.36 g/mol
- CAS Number : 499104-41-5
The compound features a quinazolinone core with a bromophenyl group and a sulfanyl linkage, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The following mechanisms have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases that play a role in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of sigma receptors, which are implicated in various neurological processes and cancer biology.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing G1 phase arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogens. In vitro assays revealed:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for Gram-positive and Gram-negative bacteria were found to be significantly lower than those for standard antibiotics, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has suggested potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Study | Findings |
---|---|
Study 1 : Anticancer Efficacy | The compound showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to control treatments. |
Study 2 : Antimicrobial Activity | Evaluated against Staphylococcus aureus and Escherichia coli; exhibited MIC values lower than conventional antibiotics, suggesting a promising alternative for resistant strains. |
Study 3 : Anti-inflammatory Action | In vivo models demonstrated reduced edema in paw inflammation assays when treated with the compound, supporting its potential therapeutic use in inflammatory diseases. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide | Similar quinazolinone core; differs in halogen substitution | Exhibits lower anticancer efficacy compared to the target compound |
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Contains methyl group instead of fluorine | Shows comparable antimicrobial activity but reduced selectivity for specific receptors |
Properties
Molecular Formula |
C22H15BrFN3O2S |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrFN3O2S/c23-14-5-11-17(12-6-14)27-21(29)18-3-1-2-4-19(18)26-22(27)30-13-20(28)25-16-9-7-15(24)8-10-16/h1-12H,13H2,(H,25,28) |
InChI Key |
YJLKYOSBPWVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.